N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Description

Molecular Architecture and Stereochemical Analysis

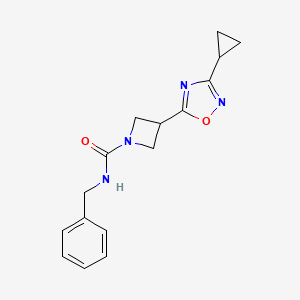

N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic organic molecule belonging to the class of azetidine carboxamides, a group of compounds notable for their four-membered azetidine ring and potential for diverse functionalization. The molecular formula of this compound is C16H17N3O2, corresponding to a calculated molecular weight of approximately 287.33 grams per mole. Its architecture is defined by the presence of three principal structural motifs: a benzyl group attached to the nitrogen atom of the azetidine ring, a 1,2,4-oxadiazole ring bearing a cyclopropyl substituent at the 3-position, and a carboxamide linkage at the azetidine nitrogen.

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, imparts significant conformational strain and influences the compound’s overall geometry. The benzyl group, consisting of a phenyl ring attached via a methylene bridge, is tethered to the nitrogen atom at the first position of the azetidine ring. At the third position of the azetidine ring, the 1,2,4-oxadiazole moiety is appended, itself substituted at the third position by a cyclopropyl group. The carboxamide functional group, characterized by a carbonyl group directly bonded to a nitrogen atom, is also located at the azetidine nitrogen, forming a key structural feature that may influence hydrogen bonding and molecular recognition properties.

The stereochemical analysis of N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide reveals that the azetidine ring can, in principle, exist in different stereoisomeric forms depending on the configuration at the ring’s substituents. However, in the absence of chiral centers introduced during synthesis, the compound is generally considered achiral. The presence of the cyclopropyl group on the oxadiazole ring introduces additional conformational rigidity, as the three-membered cyclopropyl ring is known for its high angle strain and limited conformational flexibility.

The following table summarizes the key molecular descriptors of N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide:

| Descriptor | Value |

|---|---|

| Molecular Formula | C16H17N3O2 |

| Molecular Weight | 287.33 g/mol |

| Number of Rings | 3 (Azetidine, Oxadiazole, Cyclopropyl) |

| Number of Nitrogen Atoms | 3 |

| Number of Oxygen Atoms | 2 |

| Number of Aromatic Rings | 1 (Benzene) |

| Number of Chiral Centers | 0 (typically achiral) |

| Principal Functional Groups | Carboxamide, Oxadiazole, Cyclopropyl, Benzyl |

This molecular architecture, with its combination of aromatic, heterocyclic, and strained ring systems, is expected to influence the compound’s physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding potential. The presence of the carboxamide group may facilitate intermolecular interactions, while the cyclopropyl and oxadiazole rings confer rigidity and electronic diversity.

Properties

IUPAC Name |

N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(17-8-11-4-2-1-3-5-11)20-9-13(10-20)15-18-14(19-22-15)12-6-7-12/h1-5,12-13H,6-10H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHQJWQCSOJSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CN(C3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of an amidoxime with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring . The azetidine ring can be introduced through a ring-closing reaction involving an appropriate precursor .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:

Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents such as alkyl halides and aryl halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets within biological systems. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The azetidine ring may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins . These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Structural Features :

- 3-Cyclopropyl-1,2,4-oxadiazole : A bioisostere for ester or amide groups, offering metabolic stability and π-stacking capabilities .

Synthetic routes often involve cyclodehydration of amidoximes (e.g., using TBAF or CDI) to form the oxadiazole ring, followed by azetidine functionalization via carboxamide coupling .

Comparison with Structurally Similar Compounds

Key Observations :

- Core Modifications : Replacing azetidine with thiophene (as in ) reduces ring strain but may decrease target selectivity due to increased flexibility.

- Functional Groups : Sulphonamide-containing analogs (e.g., ) exhibit higher aqueous solubility but lower metabolic stability compared to carboxamide derivatives .

Biological Activity

N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound contains an azetidine ring, a 1,2,4-oxadiazole moiety, and a benzyl group, which together contribute to its distinctive chemical properties and biological activities.

Chemical Structure and Properties

The compound's IUPAC name is N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, with the molecular formula . Its synthesis typically involves multi-step reactions starting from readily available precursors. The presence of the oxadiazole ring is particularly noteworthy as it is associated with various biological activities.

| Property | Value |

|---|---|

| IUPAC Name | N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |

| Molecular Formula | C16H18N4O2 |

| Molecular Weight | 298.34 g/mol |

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer activities. In studies involving various cancer cell lines such as MCF-7 (breast adenocarcinoma), U-937 (acute monocytic leukemia), and others, derivatives of oxadiazole have shown promising cytotoxic effects. For instance:

- Cytotoxicity : Certain derivatives demonstrated IC50 values in the micromolar range against cancer cell lines. Specifically, some compounds exhibited higher activity than standard chemotherapeutics like doxorubicin .

Case Study: Oxadiazole Derivatives

A study highlighted several oxadiazole derivatives that were evaluated for their anticancer properties. The most active compounds showed IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells. Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase pathways .

Antimicrobial Activity

In addition to anticancer properties, N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine derivatives have been investigated for antimicrobial activities. The oxadiazole ring has been shown to interact with bacterial enzymes and disrupt cellular processes, leading to inhibition of growth in various pathogens.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The oxadiazole moiety is known for its ability to inhibit enzymes that are crucial for cellular metabolism and proliferation.

- Receptor Interaction : It may also bind to receptors involved in cell signaling pathways, potentially leading to altered cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine, it is useful to compare it with other similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Ataluren | 1,2,4-Oxadiazole | Used in genetic disorders |

| Azilsartan Medoxomil | 1,2,4-Oxadiazole | Antihypertensive agent |

| Doxorubicin | Anthracycline | Chemotherapeutic agent |

Unique Features

The unique combination of the azetidine ring and the oxadiazole group in N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine sets it apart from other compounds due to its potential dual action against cancer and microbial infections.

Q & A

Q. What are the optimal synthetic routes for N-benzyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide?

The synthesis typically involves three key steps:

- Oxadiazole formation : Reacting cyclopropane carbonyl chloride with hydroxylamine to form the oxadiazole ring .

- Azetidine functionalization : Introducing the azetidine ring via nucleophilic substitution or coupling reactions, often using carboxamide derivatives .

- Benzylation : Coupling the azetidine-oxadiazole intermediate with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement. Microwave-assisted synthesis may enhance efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole and azetidine rings. Chemical shifts near δ 1.0–1.5 ppm indicate cyclopropyl protons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected ~360–380 g/mol) and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How to design experiments to assess the compound's biological activity against specific targets?

- Target Selection : Prioritize kinases or GPCRs, as oxadiazoles often modulate these targets. Use computational docking (e.g., AutoDock Vina) to predict binding affinity .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Cell Viability : Test cytotoxicity against cancer cell lines (e.g., MTT assay) with EC₅₀ calculations .

- Control Experiments : Include structurally similar analogs (e.g., replacing benzyl with naphthyl) to isolate pharmacophore contributions .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies involving azetidine and oxadiazole moieties?

- Comparative Bioactivity Profiling : Test analogs with variations in the azetidine substituents (e.g., methyl vs. hydrogen) to identify critical functional groups .

- Molecular Dynamics Simulations : Analyze ligand-target binding stability over 100-ns trajectories to explain divergent activity in similar compounds .

- Meta-Analysis : Cross-reference published SAR data from oxadiazole-containing drugs (e.g., Linezolid) to identify conserved interaction patterns .

Q. What strategies mitigate low solubility in pharmacological studies?

- Salt Formation : Synthesize oxalate or hydrochloride salts to enhance aqueous solubility (e.g., via reaction with oxalic acid) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide moiety, which cleave in vivo .

- Nanoformulation : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve bioavailability .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Standardize Assay Conditions : Ensure consistent buffer pH, temperature, and ATP concentrations in kinase assays .

- Validate Purity : Re-characterize compounds via HPLC (>95% purity) to exclude batch variability .

- Replicate Key Experiments : Collaborate with independent labs to confirm reproducibility, especially for outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.